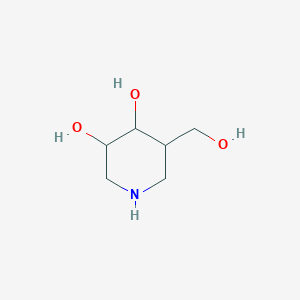

5-(Hydroxymethyl)piperidine-3,4-diol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13NO3 |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

5-(hydroxymethyl)piperidine-3,4-diol |

InChI |

InChI=1S/C6H13NO3/c8-3-4-1-7-2-5(9)6(4)10/h4-10H,1-3H2 |

InChI Key |

QPYJXFZUIJOGNX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(C(CN1)O)O)CO |

Synonyms |

4-epi-isofagomine 5-hydroxymethyl-3,4-piperidinediol iso-fagomine isofagomine |

Origin of Product |

United States |

Advanced Structural and Conformational Analysis

Spectroscopic Characterization Techniques for 5-(Hydroxymethyl)piperidine-3,4-diol

Spectroscopic analysis provides a detailed picture of the molecule's structure, from its fundamental connectivity to the spatial arrangement of its atoms.

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, a combination of one-dimensional and two-dimensional NMR experiments is required for a complete structural assignment.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the initial and fundamental information about the molecule's carbon-hydrogen framework. The ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons through spin-spin coupling, while the ¹³C NMR spectrum indicates the number of unique carbon atoms.

The chemical shifts in both spectra are highly sensitive to the local electronic environment, allowing for the assignment of specific signals to individual atoms within the this compound structure. For instance, protons attached to carbons bearing hydroxyl groups (C3, C4, and the CH₂OH group) are expected to resonate at a lower field (higher ppm) compared to other methylene (B1212753) protons in the ring. researchgate.net Similarly, the corresponding carbons will be deshielded and appear at a lower field in the ¹³C NMR spectrum.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical shifts for similar structural motifs. Actual values may vary depending on the solvent and specific stereoisomer.

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2 | 2.5 - 3.2 (multiplet) | C2: 45 - 55 |

| H3 | 3.5 - 4.2 (multiplet) | C3: 65 - 75 |

| H4 | 3.4 - 4.1 (multiplet) | C4: 68 - 78 |

| H5 | 1.8 - 2.4 (multiplet) | C5: 35 - 45 |

| H6 | 2.6 - 3.3 (multiplet) | C6: 48 - 58 |

| CH₂OH | 3.6 - 4.0 (multiplet) | CH₂OH: 60 - 70 |

| NH | 1.5 - 3.0 (broad singlet) | - |

| OH (x3) | 3.0 - 5.0 (broad singlets) | - |

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assembling the molecular structure and defining its stereochemistry. mdpi.com

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show correlations between adjacent protons in the ring (e.g., H2/H3, H3/H4, H4/H5, H5/H6), confirming the piperidine (B6355638) ring sequence. princeton.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly with the carbon atom they are attached to (one-bond C-H coupling). youtube.com It allows for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum. sdsu.eduprinceton.edu For example, the proton signal assigned to H4 would show a cross-peak with the carbon signal for C4.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH_ and ³J_CH_). youtube.com HMBC is crucial for piecing together the entire molecular skeleton, especially around quaternary carbons or heteroatoms. princeton.edu In this molecule, it could show a correlation between the protons of the hydroxymethyl group and carbon C5, confirming the substituent's position.

NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu NOESY is paramount for determining the relative stereochemistry of the substituents on the piperidine ring. For example, a NOESY cross-peak between H3 and H5 would suggest that these protons are on the same face of the ring (a cis relationship), which helps to define the relative configurations of the hydroxyl and hydroxymethyl groups. mdpi.com

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, provides direct insight into the chemical environment of the nitrogen atom. acs.orgacs.org The chemical shift of the piperidine nitrogen is sensitive to factors such as ring conformation, substitution, and protonation state. researchgate.net For this compound, the ¹⁵N chemical shift would be expected in the typical range for saturated heterocyclic amines. Studying the ¹⁵N chemical shift as a function of pH can provide information about the pKa of the amine. The coupling constants between ¹⁵N and adjacent protons (e.g., H2 and H6) can also offer conformational insights. acs.org

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound with high accuracy. For this compound (C₆H₁₃NO₃), high-resolution mass spectrometry (HRMS) would confirm its monoisotopic mass of 147.089543 Da. nih.govchemspider.com

Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this, which would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 148.0972.

Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments provides further structural confirmation. Common fragmentation pathways for this molecule would include:

Loss of water (H₂O): Dehydration from the hydroxyl groups is a very common fragmentation, leading to peaks at m/z 129.0789 ([M+H-H₂O]⁺) and subsequent losses.

Loss of the hydroxymethyl group (CH₂OH): Cleavage of the C5-CH₂OH bond would result in a fragment ion at m/z 116.0712 ([M+H-CH₂OH]⁺).

Ring cleavage: Fragmentation of the piperidine ring itself can lead to a variety of smaller, characteristic ions that help to confirm the core structure.

Predicted ESI-MS/MS Fragmentation for [M+H]⁺ of this compound

| m/z (monoisotopic) | Ion Formula | Description |

|---|---|---|

| 148.0972 | [C₆H₁₄NO₃]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 130.0866 | [C₆H₁₂NO₂]⁺ | Loss of water [M+H-H₂O]⁺ |

| 117.0706 | [C₅H₁₁NO₂]⁺ | Loss of formaldehyde (B43269) [M+H-CH₂O]⁺ |

| 116.0712 | [C₅H₁₀NO₂]⁺ | Loss of hydroxymethyl radical [M+H-CH₂OH]⁺ |

| 100.0762 | [C₅H₁₀NO]⁺ | Loss of water and formaldehyde [M+H-H₂O-CH₂O]⁺ |

Since this compound possesses multiple chiral centers (at C3, C4, and C5), it can exist as several different stereoisomers. Chiroptical techniques, particularly electronic circular dichroism (ECD), are essential for determining the absolute configuration (the actual R/S arrangement) of a specific, isolated isomer.

The process involves measuring the experimental ECD spectrum of the pure compound, which shows its differential absorption of left- and right-circularly polarized light. This experimental spectrum is then compared to theoretical ECD spectra that have been calculated using quantum chemical methods for all possible stereoisomers (e.g., (3S,4R,5R), (3R,4S,5S), etc.). A good match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration of the molecule. researchgate.net This comparative method is a powerful tool for stereochemical elucidation in complex natural products and chiral molecules. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is a powerful technique for determining the precise atomic arrangement within a crystal. While a crystal structure for isolated this compound is not publicly available, its structure has been determined in complex with various enzymes, providing invaluable insights into its bioactive conformation.

The three-dimensional structure of this compound has been elucidated through X-ray diffraction of its complexes with enzymes, most notably acid β-glucosidase. In these complexes, the piperidine ring of the compound adopts a conformation that mimics the transition state of the natural substrate.

One such example is the crystal structure of human acid β-glucosidase in complex with isofagomine (PDB entry: 3GXF). nih.govnih.gov In this complex, the inhibitor is bound in the active site, and its structure reveals a chair conformation for the piperidine ring. This conformation is crucial for its inhibitory activity, as it positions the hydroxyl and hydroxymethyl groups to interact optimally with the amino acid residues in the enzyme's active site.

A similar chair conformation is observed in the crystal structure of β-mannosidase from Cellvibrio mixtus complexed with isofagomine lactam, a derivative of this compound (PDB entry: 1UZ4). rsc.org The consistency of this chair conformation across different enzyme complexes underscores its importance for biological recognition.

Table 1: Crystallographic Data for this compound (Isofagomine) in Complex with Acid β-Glucosidase (PDB: 3GXF)

| Parameter | Value |

|---|---|

| PDB ID | 3GXF |

| Resolution | 2.40 Å |

| R-Value Work | 0.178 |

| R-Value Free | 0.245 |

| Conformation of Isofagomine | Chair |

In the context of its enzyme complexes, this compound participates in an extensive network of hydrogen bonds. These interactions are fundamental to its high-affinity binding and inhibitory potency. Analysis of the crystal structure of the acid β-glucosidase-isofagomine complex reveals that the hydroxyl groups at positions 3 and 4, as well as the hydroxymethyl group at position 5, all act as hydrogen bond donors and/or acceptors with the surrounding amino acid residues. researchgate.net Specifically, the protonated ring nitrogen forms a strong ionic hydrogen bond with a key acidic residue in the active site.

While an experimental crystal structure of pure this compound is not available, the crystal structures of related polyhydroxylated piperidines and other cyclic amines provide a basis for predicting its solid-state behavior. beilstein-journals.org It is highly probable that in a pure crystalline form, the molecules would be linked by a dense network of intermolecular hydrogen bonds involving the multiple hydroxyl groups and the ring nitrogen. These interactions would likely dictate a highly ordered and stable crystal lattice. The crystal structures of piperazine (B1678402) and morpholine, for instance, are characterized by chains of N-H···N hydrogen bonds. beilstein-journals.org Given the additional hydroxyl groups, this compound would be expected to form more complex three-dimensional hydrogen-bonded networks.

Conformational Dynamics of the Piperidine Ring System

The piperidine ring is not static but exists in a dynamic equilibrium of different conformations. The relative energies of these conformers and the barriers to their interconversion are influenced by the nature and orientation of its substituents.

For a simple piperidine ring, the chair conformation is significantly more stable than the boat or twist-boat conformations. The introduction of substituents can, however, alter these energy landscapes. In the case of this compound, the chair conformation remains the most stable, as observed in its enzyme-bound state. nih.govresearchgate.net

Computational studies on substituted piperidines have explored the energetic differences between various conformers. For many substituted piperidines, the chair form is the global minimum on the potential energy surface. However, certain substitution patterns can lead to a greater population of non-chair forms, such as the twist-boat. researchgate.net The flexibility of the piperidine ring allows it to adopt the most favorable conformation to maximize stabilizing interactions, such as hydrogen bonds, and minimize steric clashes. NMR spectroscopic techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for studying the solution-state conformations of flexible molecules like piperidines and have been used to confirm the configurations of isofagomine derivatives. nih.gov

In the bioactive chair conformation, the substituents are arranged to optimize interactions with the target enzyme. Computational studies on polysubstituted cyclohexanes, which are carbocyclic analogs of piperidines, have shown that the presence of multiple hydroxyl groups can lead to complex stereoelectronic effects that influence conformational equilibria. rsc.org The anomeric effect, which involves the delocalization of a lone pair of electrons from an axial heteroatom into an adjacent anti-periplanar sigma-antibonding orbital, can stabilize certain conformations. In this compound, the nitrogen lone pair and the C-O bonds of the hydroxyl groups can participate in such stabilizing interactions.

Furthermore, intramolecular hydrogen bonding between the hydroxyl groups can also influence the conformational preference, potentially stabilizing conformations that might otherwise be of higher energy. The interplay of these steric and electronic effects, along with intramolecular hydrogen bonding, results in a specific low-energy conformation that is recognized by and binds tightly to its biological targets.

Theoretical and Computational Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule. For 5-(Hydroxymethyl)piperidine-3,4-diol, these simulations have been instrumental in elucidating its function as a potent enzyme inhibitor and pharmacological chaperone.

Molecular docking studies have successfully predicted how this compound and its isomers fit into the active site of human β-glucocerebrosidase (GCase). nih.govelsevierpure.com These simulations revealed that the orientation of the piperidine (B6355638) ring within the binding site is a critical determinant of inhibitory potency. nih.gov For instance, the epimerization of the hydroxyl group at the C3 position was found to drastically reduce inhibitory potency by preventing key interactions. nih.govelsevierpure.com

The binding affinity of Isofagomine for GCase is pH-dependent, a crucial feature for its role as a pharmacological chaperone. It binds with a higher affinity at the neutral pH of the endoplasmic reticulum (ER) and a lower affinity at the acidic pH of the lysosome. plos.orgnih.gov This allows it to stabilize the mutant enzyme in the ER, facilitate its trafficking, and then dissociate in the lysosome, allowing the enzyme to process its natural substrate. plos.orgnih.gov Computational studies and in vitro assays have quantified these binding affinities.

| Target Enzyme | Ligand | pH | Binding Affinity (Ki) | Citation |

| Acid β-glucosidase (GCase) | Isofagomine (IFG) | Neutral (ER) | ~ <12 nM | plos.org |

| Acid β-glucosidase (GCase) | Isofagomine (IFG) | Acidic (Lysosome) | ~ >50 nM | plos.org |

| Acid β-glucosidase (GCase) | Isofagomine (IFG) | 7.2 | ~ 5 nM | nih.gov |

| Acid β-glucosidase (GCase) | Isofagomine (IFG) | 5.2 | ~ 30 nM | nih.govnih.gov |

This table presents the reported binding affinities of Isofagomine for its primary target, acid β-glucosidase, under different pH conditions, highlighting its pH-dependent binding which is crucial for its chaperone activity.

Docking simulations and X-ray crystallography have identified a network of hydrogen bonds between this compound and specific amino acid residues in the active site of GCase. nih.govjohnshopkins.edu These interactions are fundamental to the stable binding that allows the compound to act as a chaperone.

A molecular docking study revealed that the loss of inhibitory potency in the D-3-epi-isofagomine isomer was due to its failure to form hydrogen bonds with Asp127 and Trp179. nih.govelsevierpure.com Further studies have confirmed an extensive hydrogen bonding network responsible for stabilizing the GCase-Isofagomine complex. nih.govjohnshopkins.edu

| Target Protein | Interacting Residues | Type of Interaction | Citation |

| Acid β-glucosidase (GCase) | Asp127, Trp179 | Hydrogen Bonding | nih.govelsevierpure.comnih.gov |

| Acid β-glucosidase (GCase) | Glu235, Glu340 | Hydrogen Bonding | nih.gov |

| Acid β-glucosidase (GCase) | Asn396 | Hydrogen Bonding | nih.gov |

This table details the key amino acid residues within the GCase active site that form crucial hydrogen bonds with Isofagomine, anchoring it in place and stabilizing the enzyme.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the time-dependent behavior of molecular systems, offering a dynamic view of how a ligand affects its target protein's stability and conformation.

Studies using techniques like amide hydrogen/deuterium exchange (H/D-Ex) combined with mass spectrometry, which complements MD simulations, have demonstrated that the binding of this compound significantly increases the global stability of GCase. nih.govjohnshopkins.edu This stabilization is evidenced by a remarkable increase in the melting temperature of the enzyme by approximately 15°C when bound to the ligand. nih.govjohnshopkins.edu The binding not only stabilizes the enzyme to thermal denaturation but also confers resistance to proteolytic degradation. plos.orgacs.org This enhanced stability is crucial for preventing the misfolding and subsequent degradation of mutant GCase variants in the ER, thereby increasing the amount of functional enzyme that reaches the lysosome. nih.govresearchgate.net

The efficacy of a pharmacological chaperone is dependent not only on its binding affinity but also on its dissociation kinetics, or residence time, within different cellular compartments. plos.org For this compound, an effective residence time is long in the neutral pH environment of the ER to allow for proper folding and transport, but short in the acidic environment of the lysosome to allow for substrate binding. plos.orgnih.gov The observed pH-dependent affinity, with a higher affinity (and thus longer residence time) at neutral pH and lower affinity (shorter residence time) at acidic pH, is a key finding that supports its mechanism of action. plos.org This differential binding ensures that the chaperone binds the enzyme where it is needed for stability and releases it where the enzyme must be active. plos.orgnih.gov

Biological Activities and Molecular Mechanisms of Action in Vitro & in Silico Focus

Enzyme Inhibition Profiles and Specificity

Isofagomine has been demonstrated to be a potent inhibitor of several enzymes, with a notable specificity for certain glycosidases and glycogen (B147801) phosphorylase.

Glycosidase Inhibition (e.g., α-Glucosidase, β-Glucosidase, α-Galactosidase)

Isofagomine exhibits a strong inhibitory effect on various glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates.

Kinetic studies have been crucial in quantifying the inhibitory potential of isofagomine against different glycosidases. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters determined from these studies.

Isofagomine has shown to be a weak inhibitor of lysosomal acid α-glucosidase, with a reported IC50 value of 1 mM. nih.gov In studies on intestinal disaccharidases, isofagomine displayed IC50 values of over 500 μM for sucrase and 100 μM for isomaltase. nih.gov In contrast, it is a potent inhibitor of acid β-glucosidase (glucocerebrosidase or GCase), with IC50 values in the nanomolar range. pnas.orgnih.gov Specifically, for the wild-type enzyme, the IC50 was found to be in the nanomolar range, and for the N370S mutant of GCase, it was 3- to 4-fold less sensitive. pnas.org The inhibition constant (Ki) for isofagomine against GCase is approximately 30 nM. nih.gov L-Isofagomine, an enantiomer, was reported to be a non-competitive inhibitor of GCase with a Ki of 5.7 µM. nih.gov

The following table summarizes the available kinetic data for the inhibition of various glycosidases by isofagomine.

| Enzyme | Substrate/Tissue | IC50 | Ki |

| Acid α-Glucosidase | Lysosomal | 1 mM nih.gov | - |

| Sucrase | Intestinal | >500 μM nih.gov | - |

| Isomaltase | Intestinal | 100 μM nih.gov | - |

| Acid β-Glucosidase (Wild-Type) | - | Nanomolar range pnas.orgnih.gov | ~30 nM nih.gov |

| Acid β-Glucosidase (N370S Mutant) | - | Nanomolar range (3-4 fold less sensitive than wild-type) pnas.org | ~30 nM nih.gov |

| Acid β-Glucosidase (V394L Mutant) | - | - | ~30 nM nih.gov |

| L-Isofagomine (β-Glucosidase) | - | - | 5.7 µM nih.gov |

Isofagomine primarily acts as a competitive inhibitor of acid β-glucosidase. nih.gov This mode of inhibition signifies that isofagomine binds to the active site of the enzyme, thereby competing with the natural substrate. nih.gov Its structural similarity to the sugar moiety of the substrate allows it to occupy the catalytic site, preventing the enzyme from binding to and hydrolyzing its substrate.

In contrast, the L-isomer of isofagomine has been identified as a non-competitive inhibitor of GCase. nih.gov This suggests that it binds to a site other than the active site (an allosteric site), altering the enzyme's conformation and reducing its catalytic efficiency without directly competing with the substrate for binding.

Inhibition of Glycogen Phosphorylase

Isofagomine is also a potent inhibitor of glycogen phosphorylase (GP), a key enzyme in the breakdown of glycogen to glucose-1-phosphate. nih.govnih.gov This inhibition has been observed in various tissues.

In liver and muscle homogenates, isofagomine inhibits glycogen phosphorylase in a dose-dependent manner with an IC50 value of 0.7 μM. nih.gov In brain and astrocyte homogenates, the IC50 values were found to be 1.0 μM and 3.3 μM, respectively. nih.gov In hepatocytes, isofagomine inhibited both basal and glucagon-induced glucose production with IC50 values of 3 μM and 2 μM, respectively. nih.gov

The table below presents the IC50 values for glycogen phosphorylase inhibition by isofagomine in different tissues.

| Tissue/Cell Type | IC50 |

| Liver and Muscle Homogenates | 0.7 μM nih.gov |

| Brain Homogenates | 1.0 μM nih.gov |

| Astrocyte Homogenates | 3.3 μM nih.gov |

| Hepatocytes (Basal Glucose Production) | 3 μM nih.gov |

| Hepatocytes (Glucagon-Induced Glucose Production) | 2 μM nih.gov |

Other Enzyme Targets and Their Modulatory Effects

While the primary focus of research on isofagomine has been on glycosidases and glycogen phosphorylase, it has been shown to have negligible inhibitory effects on other enzymes at therapeutic concentrations. For instance, it is a very weak inhibitor of lactase. nih.gov This selectivity is a crucial aspect of its potential as a pharmacological agent.

Molecular Mechanisms of Enzyme Inhibition

The inhibitory activity of isofagomine stems from its structural resemblance to the transition state of the natural substrate during enzymatic hydrolysis. As a competitive inhibitor of β-glucosidase, isofagomine binds to the active site of the enzyme. nih.gov Molecular docking studies have provided insights into the specific interactions between isofagomine and the amino acid residues within the active site of human β-glucocerebrosidase. elsevierpure.comnih.gov These studies reveal that the piperidine (B6355638) ring of isofagomine orients itself within the binding pocket in a manner similar to the natural substrate. elsevierpure.comnih.gov

The inhibitory potency is significantly influenced by the stereochemistry of the hydroxyl groups on the piperidine ring. For instance, epimerization at the C3 hydroxyl group of D-isofagomine isomers can drastically reduce their inhibitory potency by over three orders of magnitude. nih.gov This is attributed to the loss of crucial hydrogen bond interactions with amino acid residues such as Asp127 and Trp179 in the active site. nih.gov The binding of isofagomine to the active site not only blocks substrate access but also stabilizes the enzyme in a particular conformation, an effect that is harnessed in its application as a pharmacological chaperone for certain genetic disorders. nih.gov

The mechanism of glycogen phosphorylase inhibition also involves the binding of isofagomine to the enzyme's active site, interfering with the access of the glycogen substrate. nih.gov This interaction prevents the catalytic cleavage of glucose units from the glycogen polymer.

Transition-State Analogue Mimicry

Isofagomine is a competitive inhibitor that functions by mimicking the transition state of the glycoside hydrolysis reaction catalyzed by glycosidases. nih.govnih.gov During the cleavage of a glycosidic bond, the enzyme stabilizes a transient, high-energy intermediate that possesses significant oxocarbenium ion character. us.es This transition state is characterized by a flattened ring conformation and a delocalized positive charge.

Isofagomine, with its piperidine ring containing a nitrogen atom at the pseudo-anomeric position (C1 of a pyranose), effectively mimics this electronic and conformational state. us.esrsc.org In its protonated form, the positively charged nitrogen of isofagomine mimics the charge distribution of the oxocarbenium ion-like transition state. us.es This charge resemblance allows it to bind with high affinity to the enzyme's active site. nih.gov The ability of glycosidases to enhance the rate of catalysis by up to 10^17-fold over the uncatalyzed reaction is attributed to their extraordinary affinity for the transition state. nih.gov By mimicking this state, isofagomine can achieve potent inhibition. nih.govrsc.org

Interactions with Enzyme Active Sites and Allosteric Sites

The inhibitory activity of isofagomine is a direct result of its specific interactions within the active site of target enzymes, such as the human lysosomal β-glucosidase, glucocerebrosidase (GCase). nih.govpnas.org X-ray crystallography and molecular docking studies have provided detailed insights into these interactions. nih.govjohnshopkins.edunih.gov

Upon binding, isofagomine establishes an extensive network of hydrogen bonds with key catalytic and substrate-binding residues in the GCase active site. johnshopkins.edunih.gov For instance, a molecular docking study of D-isofagomine with human β-glucocerebrosidase highlighted hydrogen bond interactions between the inhibitor's hydroxyl groups and active site residues like Asp127 and Trp179. nih.gov The protonated nitrogen of the piperidine ring can form strong ionic interactions with the catalytic carboxylate residues of the enzyme. us.es

While the primary interactions occur within the active site, modifications to the isofagomine scaffold, particularly N-substitutions, can lead to interactions with regions adjacent to the active site. nih.govresearchgate.net These extended interactions can influence both the potency and the selectivity of the inhibitor. There is currently no evidence to suggest that isofagomine or its direct analogues bind to allosteric sites distant from the active site.

Influence on Enzyme Conformational States

A significant aspect of isofagomine's mechanism of action is its ability to induce and stabilize a more favorable and robust enzyme conformation. nih.govnih.gov This is particularly relevant for its function as a pharmacological chaperone for mutant enzymes associated with lysosomal storage disorders like Gaucher disease. nih.govpnas.orgresearchgate.net

Binding of isofagomine to both wild-type and mutant GCase has been shown to increase the enzyme's global stability. johnshopkins.edunih.gov Amide hydrogen/deuterium exchange mass spectrometry (H/D-Ex) has revealed that the binding of isofagomine not only restricts the local protein dynamics of the active site but also propagates this stabilizing effect to surrounding regions. johnshopkins.edunih.gov This stabilization is substantial, with one study reporting an increase in the melting temperature (Tm) of wild-type GCase by approximately 15°C in the presence of isofagomine. nih.gov

This induced stabilization can have several functional consequences. For some mutant enzymes that are prone to misfolding and premature degradation, isofagomine binding in the endoplasmic reticulum can facilitate proper folding and trafficking to the lysosome. pnas.org Furthermore, the binding of isofagomine can induce conformational changes that alter the enzyme's catalytic properties, such as shifting the pH optimum for activity. pnas.org In some cases, isofagomine binding has been shown to induce alterations in loops at the mouth of the active site, effectively locking the active-site conformation and protecting it from external stresses. nih.gov

Structure-Activity Relationship (SAR) Studies of 5-(Hydroxymethyl)piperidine-3,4-diol Analogues

The structure-activity relationship (SAR) of isofagomine and its analogues has been extensively investigated to understand the molecular determinants of their inhibitory activity and to develop more potent and selective compounds. These studies have systematically explored the impact of modifying the N-substituent, the hydroxyl groups, and the hydroxymethyl moiety. nih.govacs.org

Impact of N-Substitutions on Activity and Selectivity

Modifications at the ring nitrogen of the isofagomine scaffold have a profound effect on both the potency and the selectivity of inhibition. elsevierpure.comelsevierpure.com While the parent isofagomine is a potent inhibitor of β-glucosidases, simple N-alkylation or N-acylation can dramatically alter its biological profile. nih.govelsevierpure.comnih.gov

Studies have shown that introducing various substituents on the nitrogen can lead to a remarkable change in α/β-glycosidase preference. elsevierpure.com For example, certain N-modified analogues of isofagomine showed improved potency against α-glucosidase from Saccharomyces cerevisiae while exhibiting significantly diminished activity against GH1 family β-glucosidases. elsevierpure.com

In the context of pharmacological chaperones for Gaucher disease, attaching hydrophobic groups to the nitrogen has proven to be a successful strategy. Combining the isofagomine core with hydrophobic alkyl adamantyl amides resulted in novel compounds with a significantly enhanced ability to increase the activity of mutant GCase in patient-derived fibroblasts. nih.govnih.gov This suggests that the N-substituent can occupy a nearby hydrophobic pocket, leading to improved chaperone activity.

Effects of Hydroxyl Group Modifications

The stereochemistry and presence of the hydroxyl groups on the piperidine ring are critical for the inhibitory activity of isofagomine. SAR studies have demonstrated that even minor changes to these groups can lead to a dramatic loss of potency. nih.govelsevierpure.com

The configuration of the hydroxyl groups is crucial for proper orientation and hydrogen bonding within the enzyme's active site. For instance, the epimerization of the C-3 hydroxyl group in D-isofagomine was found to reduce its inhibitory potency by over three orders of magnitude. nih.govelsevierpure.com Molecular docking studies revealed that while the piperidine ring of the C-3 epimer still occupied a similar position in the binding site, it lost critical hydrogen bond interactions with active site residues. nih.govelsevierpure.com The complete loss of activity was observed for D-3,4-di-epi-isofagomine, which could not bind to β-glucocerebrosidase in a stable mode. nih.govelsevierpure.com

Conversely, the removal of certain hydroxyl groups can be tolerated by some enzymes. For example, a 4-deoxy analogue of isofagomine was found to be a potent inhibitor of β-glucosidase from almonds, suggesting that the 4-OH group may not be essential for binding to this particular enzyme. acs.org The absence of a C-2 hydroxyl group, which is a key functional group in natural substrates, has also been explored, highlighting its importance for tight binding in some β-galactosidases. mdpi.com

| Compound | Stereochemistry | Relative Inhibitory Potency | Reference |

|---|---|---|---|

| D-Isofagomine | (3R,4R,5R) | High | nih.govelsevierpure.com |

| D-3-epi-Isofagomine | Epimer at C3 | Drastically Reduced (>1000-fold) | nih.govelsevierpure.com |

| D-3,4-di-epi-Isofagomine | Epimer at C3 and C4 | Abolished | nih.govelsevierpure.com |

Role of the Hydroxymethyl Moiety

The C-5 hydroxymethyl group is another key structural feature of isofagomine that contributes to its binding and activity. Modifications at this position have been explored to develop superior enzyme stabilizers. nih.govresearchgate.net The co-crystal structure of GCase with isofagomine suggests that the C5a position (the carbon of the hydroxymethyl group) is a suitable point for structural modification to enhance chaperone activity. nih.gov

Synthetic strategies have been developed to introduce functional groups at this position, creating C5a-functionalized isofagomine derivatives. nih.govresearchgate.net For instance, the synthesis of C5a-S and C5a-R aminomethyl isofagomine derivatives has been achieved, providing new scaffolds for developing improved GCase stabilizers. nih.gov

Stereochemical Influence on Binding and Efficacy

The three-dimensional arrangement of atoms in isofagomine and its isomers plays a critical role in its ability to bind to and modulate the activity of target enzymes. youtube.com The specific orientation of hydroxyl groups and the charge at the anomeric position are key determinants of its inhibitory potency.

Structure-activity relationship studies on various D- and L-isomers of isofagomine have demonstrated that stereochemistry is a crucial factor for its efficacy as a glycosidase inhibitor. nih.gov A positive charge at the anomeric position of D-isofagomine isomers has been shown to enhance their potency against β-glycosidases. nih.govelsevierpure.com Conversely, the epimerization of the hydroxyl group at the C3 position leads to a drastic reduction in inhibitory potency by more than three orders of magnitude. nih.govelsevierpure.com The D-3,4-di-epi-isofagomine isomer was found to have abolished its inhibitory activity against all tested enzymes. nih.govelsevierpure.com

Molecular docking studies provide a structural basis for these observations. nih.gov While the piperidine ring of D-3-epi-isofagomine orients similarly to D-isofagomine in the binding site of human β-glucocerebrosidase, it fails to form crucial hydrogen bonds with the amino acid residues Asp127 and Trp179. nih.govelsevierpure.com Furthermore, computational models suggest that D-3,4-di-epi-isofagomine cannot maintain a stable interaction within the binding site of β-glucocerebrosidase. nih.govelsevierpure.com Interestingly, L-isofagomine was also identified as a potent inhibitor of human β-glucocerebrosidase, with a reported IC₅₀ value of 8.7 μM. nih.govelsevierpure.com

Table 1: Influence of Isofagomine Stereochemistry on β-Glucocerebrosidase Inhibition

| Isomer | Key Structural Feature | Effect on Inhibitory Potency | Molecular Insight | Source |

|---|---|---|---|---|

| D-Isofagomine | Standard configuration | Potent inhibitor | Forms stable hydrogen bonds in the active site. | nih.gov, elsevierpure.com |

| D-3-epi-isofagomine | Epimerization at C3 OH group | Drastically reduced | Misses key hydrogen bond interactions with Asp127 and Trp179. | nih.gov, elsevierpure.com |

| D-3,4-di-epi-isofagomine | Epimerization at C3 and C4 OH groups | Abolished | Cannot bind to the enzyme in a stable interaction mode. | nih.gov, elsevierpure.com |

| L-Isofagomine | Enantiomer of D-isofagomine | Potent inhibitor (IC₅₀ = 8.7 μM) | Maintains effective binding interactions. | nih.gov, elsevierpure.com |

Cellular and Subcellular Mechanistic Insights (Ex Vivo/In Vitro, excluding clinical outcomes)

Effects on Lysosomal Enzymes and Protein Folding (Chaperone Activity)

Isofagomine is recognized as a pharmacological chaperone that can stabilize and promote the proper folding of certain mutant enzymes. rsc.orgcaymanchem.com This activity is particularly relevant for lysosomal storage disorders like Gaucher disease, which is caused by mutations in the gene encoding the lysosomal enzyme β-glucocerebrosidase (GCase). nih.govwikipedia.org Many of these mutations result in misfolded proteins that are retained in the endoplasmic reticulum (ER) and targeted for degradation. rsc.org

As a competitive inhibitor, isofagomine binds to the active site of both wild-type and mutant GCase. caymanchem.compnas.org This binding stabilizes the enzyme's conformation, facilitating its correct folding and subsequent transport from the ER to the lysosome. pnas.orgnih.govnih.govnih.gov In vitro studies have shown that isofagomine can increase the melting temperature (Tm) of GCase by approximately 15°C, indicating a significant enhancement of its global stability. nih.gov This stabilization prevents the premature degradation of the mutant enzyme, thereby increasing the amount of functional GCase that reaches the lysosome. pnas.orgresearchgate.net In fibroblasts from patients with the N370S mutation, one of the most common in Gaucher disease, isofagomine treatment has been shown to increase GCase activity by two- to three-fold. caymanchem.compnas.org Similar effects have been observed for the L444P mutant form of GCase. nih.govnih.gov

The chaperone activity of isofagomine relies on its ability to bind to the enzyme in the neutral pH environment of the ER and dissociate in the acidic environment of the lysosome, allowing the rescued enzyme to catabolize its substrate, glucosylceramide. nih.govnih.gov

Table 2: Chaperone Activity of Isofagomine on β-Glucocerebrosidase (GCase)

| Effect | Mechanism | Observed Outcome (In Vitro) | Source |

|---|---|---|---|

| Enzyme Stabilization | Binds to the GCase active site, lowering the free energy of the protein complex. | Increases the melting temperature (Tm) of GCase by ~15°C. | nih.gov, rsc.org |

| Enhanced Protein Folding | Acts as a scaffold to guide the correct folding of mutant GCase in the ER. | Prevents ER-associated degradation of misfolded GCase. | rsc.org, pnas.org |

| Increased Enzyme Activity | Increases the quantity of functional enzyme transported to the lysosome. | 2- to 3.5-fold increase in GCase activity in N370S and L444P mutant fibroblasts. | caymanchem.com, pnas.org, nih.gov |

Modulation of Cellular Pathways (e.g., Glycogenolysis)

Beyond its role as a chaperone for GCase, isofagomine has been shown to modulate other cellular pathways in vitro. One notable effect is its inhibition of glycogenolysis. nih.gov Isofagomine is a potent inhibitor of glycogen phosphorylase, the key enzyme in the breakdown of glycogen to glucose-1-phosphate. nih.gov IC₅₀ values for this inhibition have been reported to be in the micromolar range in liver and muscle homogenates. nih.gov High concentrations of isofagomine were found to prevent norepinephrine-induced glycogen degradation in intact astrocytes. nih.gov

In addition to its direct enzymatic inhibition, isofagomine treatment has been linked to the modulation of inflammatory signaling pathways. In cell lines, it has been suggested that enhancing GCase activity can lead to the generation of ceramide, which may in turn reduce p38-mediated inflammatory responses. nih.gov Studies in a neuronopathic Gaucher disease mouse model showed that isofagomine treatment led to reduced phosphorylation of p38 and a decrease in the pro-inflammatory cytokine TNFα, suggesting an anti-inflammatory effect. nih.gov

Enzyme Localization and Cellular Uptake Mechanisms (in vitro)

For isofagomine to function as a pharmacological chaperone for GCase, it must be able to cross the cell membrane and enter the endoplasmic reticulum, where the enzyme is synthesized and folded. pnas.orgnih.gov Metabolic labeling experiments have confirmed that isofagomine can access the ER luminal space, where it stabilizes newly synthesized mutant GCase. nih.gov This stabilization is crucial for the enzyme to pass the ER's quality control system and be trafficked to the Golgi apparatus and, ultimately, to the lysosome. pnas.orgnih.gov

Studies using fibroblasts with the N370S GCase mutation demonstrated that treatment with isofagomine increased the lysosomal pool of the enzyme. pnas.orgnih.gov This enhanced transport accounts for a significant portion of the observed increase in total GCase activity. pnas.org Furthermore, it has been shown that isofagomine treatment not only increases the amount of enzyme in the lysosome but can also alter the catalytic properties of the mutant enzyme, shifting its optimal pH closer to the acidic environment of the lysosome. pnas.org For instance, the N370S GCase from isofagomine-treated cells showed a pH optimum shift from 6.4 to 5.2. pnas.org The precise mechanisms of isofagomine's uptake into the cell and its transport into the ER have not been fully elucidated in the provided literature, but its demonstrated effects within the ER confirm its ability to traverse cellular and organellar membranes. pnas.orgnih.gov

Preclinical Mechanistic Investigations Non Human, Mechanistic Focus

In Vivo Mechanistic Studies in Animal Models (Focus on molecular/cellular effects, not efficacy/safety)

In vivo research in animal models has been crucial in understanding the molecular and cellular effects of 5-(Hydroxymethyl)piperidine-3,4-diol. These studies have largely centered on its function as a pharmacological chaperone for the enzyme acid β-glucosidase (GCase).

Insights into Pharmacodynamics at the Organismal Level

Studies in rodent models have provided significant insights into the pharmacodynamics of this compound, revealing its distribution and effects across various tissues. Following oral administration to Sprague-Dawley rats, the compound was found to be orally available with broad tissue distribution, reaching maximal levels in plasma, liver, spleen, and brain within an hour. nih.gov

In mouse models of Gaucher disease expressing mutant human GCase, oral administration of this compound led to notable increases in GCase activity in several disease-relevant tissues. nih.gov For instance, in mice with the L444P GCase mutation, treatment resulted in a two- to five-fold increase in GCase activity in the brain and other tissues. researchgate.net Similarly, in mice homozygous for GCase mutations such as V394L, D409H, or D409V, administration of the compound increased GCase activity in visceral tissues and brain extracts. nih.gov These findings demonstrate that the compound can reach and exert its effects on its target enzyme in various organs, including the central nervous system. nih.govresearchgate.net

Studies on Glycogen (B147801) Metabolism Regulation in Animal Tissues

Beyond its role as a chaperone for GCase, this compound has been identified as a potent inhibitor of glycogen phosphorylase, a key enzyme in glycogenolysis (the breakdown of glycogen). nih.govnih.gov This suggests a direct role in regulating glycogen metabolism.

In vitro and ex vivo studies using tissue preparations from mice have demonstrated this inhibitory effect. The compound dose-dependently inhibited glycogen phosphorylase in homogenates of both mouse brain and cultured astrocytes. nih.gov Specifically, high concentrations of this compound were shown to prevent the norepinephrine-induced breakdown of glycogen in intact astrocytes. nih.govnih.gov This inhibition of glycogen degradation consequently led to an accumulation of glycogen in mouse neocortical astrocytes and cultured optic nerves. nih.gov While these findings point to a clear mechanistic action on a key enzyme of glycogen metabolism, it has been noted that more extensive in vivo studies in rodents are needed to fully understand this effect systemically. nih.gov

| Parameter | Animal Model/Preparation | Key Finding | Reference |

| Glycogen Phosphorylase Inhibition (IC50) | Mouse brain homogenates | 1.0 +/- 0.1 µM | nih.gov |

| Glycogen Phosphorylase Inhibition (IC50) | Mouse astrocyte homogenates | 3.3 +/- 0.5 µM | nih.gov |

| Effect on Glycogen Stores | Intact mouse astrocytes | Prevented norepinephrine-induced glycogen depletion | nih.gov |

| Glycogen Accumulation | Mouse neocortical astrocytes & optic nerves | Caused glycogen accumulation at high concentrations | nih.gov |

Cellular Effects in Tissue Samples from Animal Models

At the cellular level, this compound acts as a pharmacological chaperone, specifically for mutant forms of the lysosomal enzyme GCase. plos.org Its mechanism involves binding to the enzyme's active site, which stabilizes the protein. nih.gov This stabilization is thought to facilitate the correct folding of the mutant enzyme in the endoplasmic reticulum, allowing for its proper trafficking to the lysosome. nih.govplos.org

In vivo studies using a neuronopathic Gaucher disease mouse model (4L;C*) demonstrated that administration of the compound led to increased GCase protein levels and activity in the brain and visceral tissues. plos.orgnih.gov For example, in the livers of these mice, the compound increased GCase protein levels by up to 28-fold compared to untreated animals. plos.org In the lungs of the same model, mutant GCase activity was increased by up to 3.3-fold. plos.org

Furthermore, treatment with this compound resulted in the attenuation of brain proinflammatory responses in these mouse models. plos.orgnih.gov This was evidenced by observable reductions in cellular markers of inflammation, such as astrogliosis and microglial cell activation, as well as decreased levels of p38 phosphorylation and TNFα in the brain. plos.orgnih.gov These findings indicate that the compound's primary chaperone effect triggers downstream cellular benefits, particularly in the context of neuroinflammation associated with Gaucher disease. plos.orgnih.gov

| Cellular Effect | Animal Model | Tissue | Specific Finding | Reference |

| Increased GCase Protein Levels | 4L;C* Gaucher Mouse | Liver | Up to 28-fold increase compared to untreated mice | plos.org |

| Increased GCase Activity | 4L;C* Gaucher Mouse | Lung | Up to 3.3-fold increase | plos.org |

| Increased GCase Activity | L444P GCase Mouse | Brain & other tissues | 2- to 5-fold increase | nih.gov |

| Reduced Neuroinflammation | 4L;C* Gaucher Mouse | Brain | Reductions in astrogliosis and microglial activation | plos.orgnih.gov |

| Reduced Proinflammatory Markers | 4L;C* Gaucher Mouse | Brain | Decreased p38 phosphorylation and TNFα levels | plos.orgnih.gov |

Applications in Chemical Biology and Drug Discovery Research

5-(Hydroxymethyl)piperidine-3,4-diol as a Chemical Probe

As a potent and specific inhibitor of certain glycosidases, isofagomine serves as a critical tool for probing biological pathways and enzyme mechanisms. Its interactions with target enzymes can be studied to understand enzyme structure, function, and stability.

While direct covalent modifications of isofagomine to create fluorescent or affinity probes are not widely documented in primary literature, isofagomine has been used in conjunction with fluorescent probes to investigate enzyme stability. For instance, the thermal stability of the enzyme glucocerebrosidase (GCase) has been assessed using differential scanning fluorimetry (DSF). nih.gov In this technique, a fluorescent probe like NanoOrange is employed, which increases its fluorescence upon binding to the hydrophobic regions of a protein that become exposed as it unfolds due to heat. nih.gov The presence of isofagomine was shown to significantly increase the melting temperature of GCase, indicating that its binding stabilizes the enzyme's structure. nih.gov Such studies, while not using a probe derived from isofagomine itself, demonstrate its utility in biophysical assays to probe enzyme-ligand interactions. nih.gov

The development of fluorescent molecular probes is a burgeoning field aimed at visualizing and monitoring the activity of specific enzymes or biomolecules in real-time within biological systems. rsc.orgnih.gov These probes are often designed with a recognition site for the target, a fluorophore for signaling, and a specific mechanism of action. mdpi.com The general strategy involves creating probes that can specifically target cellular organelles like the lysosome, where many glycosidases are active. mdpi.com

Isofagomine's primary use in elucidating enzyme mechanisms stems from its role as a powerful competitive inhibitor of β-glucosidases. nih.govelsevierpure.com By binding tightly to the active site of these enzymes, it acts as a transition-state analogue, providing a snapshot of the enzyme-substrate complex. This allows researchers to study the conformational changes and key interactions necessary for catalysis.

The binding of isofagomine to acid β-glucosidase (GCase) has been shown to occur with high affinity at the neutral pH of the endoplasmic reticulum and with lower affinity in the acidic environment of the lysosome. nih.gov This pH-dependent binding is crucial for its function as a pharmacological chaperone, but it also provides insight into the enzyme's active site chemistry and how it functions in different cellular compartments. nih.gov Studies have shown that isofagomine binding can shift the optimal catalytic pH of a mutant GCase to a more acidic value, closer to that of the wild-type enzyme, highlighting its influence on the catalytic machinery. nih.gov The presence of a basic nitrogen atom at the anomeric center of isofagomine is considered critical for its potent inhibitory activity, suggesting the presence of a charged carboxylate group in the enzyme's active site that interacts with it. nih.gov

This compound as a Privileged Scaffold

A privileged scaffold is a molecular framework that is able to bind to multiple biological targets, making it a valuable starting point for the development of new drugs. The piperidine (B6355638) core of isofagomine, decorated with hydroxyl groups in a specific stereochemical arrangement, serves as a glycomimetic scaffold that has been successfully utilized in the design of potent enzyme inhibitors. researchgate.netnih.gov

The isofagomine structure is a foundational template for creating new and more selective glycosidase inhibitors. researchgate.net Research has shown that isofagomine itself is a potent inhibitor of several glycosidases, including β-glucosidase, glucoamylase, and isomaltase. nih.gov Its inhibitory constant (Ki) against β-glucosidase from sweet almonds was found to be exceptionally low, making it one of the most potent inhibitors reported for this enzyme. nih.gov

Building upon this scaffold, researchers have synthesized derivatives to target other types of glycosidases. For example, while isofagomine is a weak inhibitor of endo-glycosidases, disaccharide-like derivatives, such as 3- and 4-O-β-D-glucopyranosylisofagomines, have been shown to be strong inhibitors of these enzymes. ubc.ca This demonstrates that the isofagomine scaffold can be elaborated to harness additional binding interactions within the extended substrate-binding sites of enzymes. ubc.ca

| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| Isofagomine | β-Glucosidase (sweet almond) | Potent inhibitor | nih.gov |

| Isofagomine | Human lysosomal β-glucosidase (GCase) | 0.016-0.025 µM | caymanchem.com |

| 3-O-β-D-glucopyranosylnoeuromycin | Family 26 Lichenase | Nanomolar range | ubc.ca |

| 4-O-β-D-glucopyranosylnoeuromycin | Family 5 Endoglucanase | Nanomolar range | ubc.ca |

Glycomimetics are compounds designed to mimic the structure and function of carbohydrates but with improved drug-like properties, such as enhanced stability and bioavailability. caymanchem.com Isofagomine, as an iminosugar, is a classic example of a glycomimetic. rsc.org Iminosugars replace the endocyclic oxygen atom of a sugar with a nitrogen atom, which can be protonated at physiological pH. researchgate.net This feature allows them to mimic the charge development that occurs at the transition state of glycosidic bond cleavage, leading to potent enzyme inhibition.

The success of isofagomine as a glycomimetic has spurred the development of other compounds with modified scaffolds aimed at improving selectivity and efficacy. rsc.org For instance, derivatives with a sp2-iminosugar structure have been synthesized to achieve higher selectivity for the GCase enzyme. researchgate.net The design of glycomimetics based on the isofagomine framework continues to be an active area of research for developing therapies for diseases involving glycosidase dysfunction. rsc.org

Research into Therapeutic Potential (Preclinical, without clinical trial data)

The most significant preclinical research on isofagomine has focused on its potential as a pharmacological chaperone for lysosomal storage disorders, particularly Gaucher disease. researchgate.netfrontiersin.org Gaucher disease is caused by mutations in the GBA1 gene, which leads to a deficiency of the enzyme acid β-glucosidase (GCase). nih.govnih.gov This deficiency results in the accumulation of its substrate, glucosylceramide. pnas.org Many mutations cause the GCase protein to misfold in the endoplasmic reticulum, leading to its premature degradation. nih.gov

Isofagomine acts as a pharmacological chaperone by binding to the misfolded GCase in the endoplasmic reticulum, stabilizing its structure, and facilitating its proper trafficking to the lysosome. nih.govnih.gov Once in the lysosome, the lower pH causes isofagomine to dissociate, allowing the rescued enzyme to function. nih.gov

Preclinical studies in fibroblast cell lines derived from Gaucher patients have demonstrated the efficacy of isofagomine. Treatment with isofagomine led to a significant increase in the cellular activity of mutant GCase. nih.govpnas.org For example, in fibroblasts with the common N370S mutation, isofagomine treatment resulted in a 3.0 ± 0.6-fold increase in GCase activity. pnas.org Similarly, for the L444P mutation, isofagomine increased GCase activity by approximately 1.3-fold in fibroblasts and up to 3.5-fold in lymphoblastoid cell lines. nih.gov

| Cell Line/Model | GCase Mutation | Isofagomine Effect | Fold Increase in GCase Activity | Reference |

|---|---|---|---|---|

| Gaucher Patient Fibroblasts | N370S | Increased GCase activity and lysosomal pool of the enzyme | ~3.0 | pnas.org |

| Gaucher Patient Lymphoblasts | L444P | Increased GCase activity | ~3.5 | nih.gov |

| Gaucher Patient Fibroblasts | L444P | Increased GCase activity | ~1.3 | nih.gov |

| Mouse Model | V394L, D409H, or D409V | Increased GCase activity in tissues and brain | Not specified | nih.gov |

In vivo studies using mouse models of Gaucher disease have also shown promising results. Oral administration of isofagomine to mice with GCase mutations led to increased GCase activity in various tissues, including the brain. nih.gov Furthermore, treatment resulted in a reduction of accumulated substrates like glucosylceramide and glucosylsphingosine (B128621) in visceral organs. nih.gov These preclinical findings provided a strong rationale for investigating isofagomine in clinical settings for Gaucher disease. researchgate.net

Potential in Lysosomal Storage Disorder Research (as enzyme chaperones)

Lysosomal storage disorders (LSDs) are a group of inherited metabolic diseases characterized by the accumulation of undigested or partially digested macromolecules in the lysosomes, often due to deficient or misfolded lysosomal enzymes. caymanchem.com Pharmacological chaperones (PCs) are small molecules that can bind to and stabilize these mutant enzymes, facilitating their proper folding and trafficking to the lysosome, thereby restoring partial enzyme activity. nih.gov this compound and its derivatives have emerged as promising candidates in this area, particularly for Gaucher disease, GM1-gangliosidosis, and Morquio disease type B.

In the context of Gaucher disease, which results from a deficiency of the enzyme glucocerebrosidase (GCase), isofagomine (afegostat) has been extensively studied. wikipedia.org It acts as a competitive inhibitor of GCase, binding to the active site of the mutant enzyme in the endoplasmic reticulum and stabilizing its conformation. wikipedia.orgnih.gov This stabilization allows the enzyme to pass the cell's quality control mechanisms and traffic to the lysosome, where it can carry out its function. nih.gov Research has shown that isofagomine can increase the activity of mutant GCase in patient-derived cells. For instance, incubation of Gaucher patient-derived lymphoblastoid cell lines and fibroblasts with isofagomine led to significant increases in L444P GCase activity. nih.gov In vivo studies in mouse models of Gaucher disease have also demonstrated that oral administration of isofagomine can lead to increased GCase activity in various tissues, including the brain, and a reduction in the accumulation of substrates like glucosylceramide and glucosylsphingosine. researchgate.netnih.gov

Derivatives of isofagomine have been synthesized to enhance its chaperoning activity. The combination of the isofagomine scaffold with hydrophobic alkyl adamantyl amides has produced novel compounds with even greater efficacy. For example, N-adamantanyl-4-((3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-1-yl)-butanamide and its pentanamide (B147674) analog have been shown to increase the cellular activity of N370S and G202R GC in fibroblasts by up to 7.2-fold. nih.gov

| Compound | GCase Mutation | Cell/Model System | Fold Increase in GCase Activity | Reference |

|---|---|---|---|---|

| Isofagomine | L444P | Gaucher patient-derived lymphoblastoid cell lines | ~3.5-fold | nih.gov |

| Isofagomine | L444P | Gaucher patient-derived fibroblasts | ~1.3-fold | nih.gov |

| N-adamantanyl-4-((3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-1-yl)-butanamide | N370S | Patient-derived fibroblasts | 2.5-fold | nih.gov |

| N-adamantanyl-4-((3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-1-yl)pentanamide | G202R | Patient-derived fibroblasts | 7.2-fold | nih.gov |

Similarly, derivatives of this compound have been investigated for other LSDs. For GM1-gangliosidosis and Morquio disease type B, which are caused by a deficiency in β-galactosidase, 4-epi-isofagomine derivatives have shown significant promise. caymanchem.com Specifically, (5aR)-5a-C-pentyl-4-epi-isofagomine has been identified as a potent inhibitor of lysosomal β-galactosidase and an effective chaperone for mutations associated with these diseases. caymanchem.com Studies have shown that this compound can induce the maturation of mutated β-galactosidase in fibroblasts from a GM1-gangliosidosis patient and promote a decrease in keratan (B14152107) sulfate (B86663) and oligosaccharide levels in patient cells.

Investigations into Other Proteostatic Diseases

The principle of using pharmacological chaperones to correct protein misfolding is not limited to lysosomal storage disorders. This strategy is also being explored for other proteostatic diseases, which are characterized by the aggregation of misfolded proteins. There is a known link between Gaucher disease and Parkinson's disease, where mutations in the GBA1 gene (encoding GCase) are a significant risk factor for developing Parkinson's. mdpi.com This has led to research into whether enhancing GCase activity could be a therapeutic strategy for Parkinson's disease by reducing the accumulation of α-synuclein, a protein that aggregates in the brains of individuals with the disease. medchemexpress.com

Isofagomine (also referred to as Afegostat (B62552) or AT2101 in some studies) has been investigated in this context. medchemexpress.comnih.gov It is proposed that by assisting in the proper folding and translocation of GCase to lysosomes, isofagomine can subsequently help reduce the aggregation of α-synuclein. medchemexpress.com In a mouse model of Parkinson's disease (Thy1-aSyn mice), oral administration of afegostat was found to improve motor and non-motor function, reduce the inflammatory response in the substantia nigra, and decrease the immunoreactivity of α-synuclein in dopaminergic neurons. nih.gov The treatment also led to a reduction in the number of small α-synuclein aggregates. nih.gov This suggests that pharmacological chaperones like isofagomine could have a broader application in neurodegenerative diseases characterized by protein misfolding and aggregation.

| Parameter | Observation | Reference |

|---|---|---|

| Motor and Non-motor Function | Improved | nih.gov |

| Microglial Inflammatory Response in Substantia Nigra | Abolished | nih.gov |

| α-synuclein Immunoreactivity in Nigral Dopaminergic Neurons | Reduced | nih.gov |

| Small α-synuclein Aggregates | Reduced | nih.gov |

| Large α-synuclein Aggregates | Increased | nih.gov |

Exploration in Antiviral and Antibacterial Research

While the primary research focus for this compound and its direct derivatives has been on their role as pharmacological chaperones, the broader class of piperidine-containing compounds has been extensively investigated for antiviral and antibacterial properties. google.comnih.gov The piperidine scaffold is a common feature in many biologically active molecules and approved drugs. nih.gov

In the realm of antiviral research, various piperidine and piperazine (B1678402) derivatives have shown activity against a range of viruses, including HIV, SARS-CoV-2, and influenza virus. google.commdpi.com The mechanism of action for these compounds often involves the inhibition of viral enzymes or interference with the viral life cycle. researchgate.net For instance, some iminosugars, which share structural similarities with isofagomine, are known to have broad-spectrum antiviral activity by inhibiting endoplasmic reticulum (ER)-resident α-glucosidases, which are crucial for the proper folding of viral glycoproteins. researchgate.net However, specific studies focusing on the direct antiviral activity of this compound (isofagomine) are not widely reported in the currently reviewed scientific literature.

Similarly, in the field of antibacterial research, numerous piperidine derivatives have been synthesized and evaluated for their efficacy against various bacterial pathogens, including both Gram-positive and Gram-negative bacteria. google.comnih.gov These compounds can target essential bacterial enzymes or disrupt cell wall synthesis. For example, certain synthetic piperidine derivatives have shown activity against Staphylococcus aureus and Escherichia coli. nih.gov Despite the extensive research into piperidine-based antibacterials, specific investigations into the antibacterial properties of this compound itself are limited in the available literature. The primary focus of research on this particular compound has remained on its application as a pharmacological chaperone for genetic diseases.

Future Research Directions and Unresolved Challenges

Advanced Synthetic Methodologies for Stereochemical Control

The precise three-dimensional arrangement of the hydroxyl and hydroxymethyl groups on the piperidine (B6355638) ring is critical for the biological activity of 5-(hydroxymethyl)piperidine-3,4-diol. The (3R,4R,5R) stereoisomer, known as D-isofagomine, is a particularly potent inhibitor of β-glucosidases. elsevierpure.comelsevierpure.com Consequently, the development of advanced synthetic methods that provide exacting stereochemical control is a paramount challenge.

Future research is focused on moving beyond classical synthetic routes to more elegant and efficient strategies. This includes the application of asymmetric catalysis , where chiral catalysts are employed to guide the formation of specific stereoisomers from achiral or prochiral precursors. nih.gov For instance, the development of catalytic asymmetric isomerization reactions can provide access to key chiral building blocks. nih.gov Another promising avenue is the use of beilstein-journals.orgnih.gov-Wittig rearrangements of chiral starting materials to establish the desired stereocenters. elsevierpure.com

Chemoenzymatic approaches represent a powerful strategy, combining the precision of enzymatic reactions with the versatility of chemical synthesis. A notable example is the use of Lipase (B570770) M for the catalyzed hydrolysis of a prochiral diester, which proceeds with high enantiomeric excess to create a key chiral intermediate for the synthesis of isogalactofagomine, a stereoisomer of isofagomine. nih.govacs.orgfigshare.com Further exploration of different enzymes and substrates could lead to more direct and efficient routes to D-isofagomine.

Additionally, diastereoselective dihydroxylation of unsaturated piperidine precursors is a key step in many syntheses. beilstein-journals.orgwhiterose.ac.uk Research into new reagents and conditions, such as those developed by Upjohn and Donohoe, that offer complementary diastereoselectivity is crucial for accessing a wider range of stereoisomers for structure-activity relationship (SAR) studies. beilstein-journals.org The one-pot sequential lactam reduction followed by a Joullié–Ugi reaction is another innovative strategy for creating polyhydroxylated piperidine scaffolds with high stereocontrol. acs.org

Deeper Mechanistic Understanding of Enzyme-Ligand Interactions

The primary mechanism of action for this compound in the context of Gaucher disease is its role as a pharmacological chaperone for the enzyme acid β-glucosidase (GCase). nih.govnih.gov It binds to the active site of mutant forms of GCase in the endoplasmic reticulum, stabilizing their conformation and facilitating their correct folding and trafficking to the lysosome. nih.govpnas.org While the general principle is understood, a more profound mechanistic insight into these interactions is required.

High-resolution structural studies, such as X-ray crystallography, have revealed the key hydrogen bonding network between isofagomine and active site residues of GCase, including Asp127, Trp179, Glu235, and Asn396. nih.gov Future work should aim to solve structures of isofagomine bound to various clinically relevant GCase mutants to understand the specific interactions that lead to stabilization.

Molecular dynamics (MD) simulations have provided valuable insights into the binding mechanisms of isofagomine and its analogs to β-glucosidase. elsevierpure.com These computational studies can elucidate the dynamic behavior of the enzyme-ligand complex and the role of specific residues in inhibitor binding. elsevierpure.com Further MD simulations, particularly those on the nanosecond to microsecond timescale, can help to understand the subtle differences in binding modes between different stereoisomers and the protonation state of the inhibitor within the active site. elsevierpure.com

Kinetic and thermodynamic studies are also essential to fully characterize the binding affinity and selectivity of isofagomine and its derivatives. nih.gov Determining the IC50 and Ki values against a range of glycosidases from different families is crucial for understanding its selectivity profile. elsevierpure.com Differential scanning fluorimetry (DSF) has been used to demonstrate the global stabilization of GCase upon isofagomine binding, and future studies could use this technique to screen new analogs for their stabilizing effects. nih.gov

Elucidation of Broader Biological Activity Spectrum

The majority of research on this compound has concentrated on its potent inhibition of glycosidases. However, the full spectrum of its biological activities may be broader. Simple N-modifications of the isofagomine scaffold have been shown to dramatically alter its inhibitory potency and selectivity, even shifting its preference from β-glucosidases to α-glucosidases. elsevierpure.com This highlights the potential to generate derivatives with novel biological targets.

Future investigations should systematically explore the activity of isofagomine and its analogs against other enzyme families. For example, the structural similarity of the piperidine core to various neurotransmitters and other endogenous ligands suggests the possibility of interactions with receptors or ion channels. While the parent compound may not be active, derivatization could lead to compounds with unexpected pharmacological profiles.

One study reported the synthesis of an isofagomine analog with an amidine group, which, despite its structural similarity, was a poor glycosidase inhibitor. uib.no This underscores the sensitivity of biological activity to subtle structural changes and suggests that even seemingly minor modifications could unlock entirely new activities. A comprehensive screening of isofagomine and a library of its derivatives against a wide panel of biological targets is warranted to uncover any previously unknown activities.

Development of Highly Selective Probes and Tools

To further investigate the biology of this compound and its targets, the development of highly selective chemical probes and tools is essential. These probes can be used for a variety of applications, including visualizing the subcellular localization of target enzymes, identifying new binding partners, and quantifying enzyme activity in complex biological samples.

Fluorescent probes are particularly valuable for bioimaging studies. The synthesis of fluorescently labeled derivatives of isofagomine, for instance by attaching a fluorophore like a 10-chloroanthracenyl group, allows for the direct visualization of the inhibitor binding to its target enzyme. researchgate.net Such probes can be used to study the pH-dependent binding and the protonation state of the inhibitor within the enzyme's active site. researchgate.net The development of probes with aggregation-induced emission (AIE) properties could also be a promising avenue for creating highly sensitive reporters of enzyme activity. nih.gov

Photoaffinity probes are powerful tools for identifying and mapping the binding sites of ligands on their protein targets. frontiersin.org These probes typically contain a photoreactive group, such as a diazirine or benzophenone, that upon irradiation forms a covalent bond with nearby amino acid residues. frontiersin.org The development of isofagomine-based photoaffinity probes would enable the irreversible labeling of GCase and other potential binding partners, facilitating their identification and characterization by mass spectrometry.

Activity-based probes (ABPs) are another important class of chemical tools that covalently modify the active site of an enzyme in an activity-dependent manner. frontiersin.org While challenging to design for retaining enzymes like GCase, the development of isofagomine-based ABPs would be a significant advance, allowing for the specific detection and quantification of active GCase in cells and tissues.

Integration of Computational and Experimental Approaches for Rational Design

The rational design of new therapeutic agents based on the this compound scaffold will be greatly accelerated by the close integration of computational and experimental approaches. This synergistic strategy allows for the prediction of binding affinities and selectivities of new analogs, guiding synthetic efforts towards the most promising candidates.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov Docking studies have been successfully used to understand the structure-activity relationships of isofagomine isomers and to explain why certain stereoisomers exhibit significantly lower inhibitory potency. elsevierpure.com For example, docking revealed that D-3-epi-isofagomine misses key hydrogen bond interactions with Asp127 and Trp179 in the GCase active site. elsevierpure.com

Molecular dynamics (MD) simulations provide a more dynamic picture of the enzyme-ligand interaction, allowing for the study of conformational changes and the stability of the complex over time. elsevierpure.com MD simulations can help to refine the binding poses predicted by docking and to calculate binding free energies, providing a more accurate prediction of inhibitory potency. elsevierpure.com

The insights gained from these computational studies can then be used to design new analogs with improved properties, such as enhanced binding affinity, greater selectivity, or improved pharmacokinetic profiles. These designed compounds can then be synthesized and their biological activities evaluated experimentally. This iterative cycle of design, synthesis, and testing is a powerful paradigm for modern drug discovery.

Exploration of Novel Therapeutic Research Avenues (Preclinical)

While Gaucher disease is the primary therapeutic target for this compound, its mechanism of action as a pharmacological chaperone suggests that it may be effective for other lysosomal storage disorders (LSDs) caused by mutations that lead to protein misfolding and premature degradation.

Preclinical studies have already begun to explore the potential of isofagomine and its analogs for other LSDs. For example, derivatives of 4-epi-isofagomine have been investigated as potential pharmacological chaperones for GM1-gangliosidosis and Fabry disease . nih.govrsc.orgrsc.org In the case of Fabry disease, which is caused by a deficiency of the enzyme α-galactosidase A, N-alkylation of 5-fluoro-4-epi-isofagomine led to a significant improvement in α-galactosidase selectivity. nih.gov

The potential application of isofagomine in Pompe disease , another LSD caused by a deficiency of the enzyme acid α-glucosidase, is also an area of active research. nih.govmdpi.comresearchgate.net While enzyme replacement therapy is the standard of care for Pompe disease, pharmacological chaperones could offer a complementary or alternative treatment strategy, particularly for patients who develop an immune response to the recombinant enzyme. nih.govmdpi.com

Q & A

Basic Research Question: What are the recommended synthetic routes and purification methods for 5-(hydroxymethyl)piperidine-3,4-diol?

Methodological Answer:

The synthesis typically involves cyclization of protected sugar derivatives or reductive amination of ketose intermediates. A common approach includes:

Protection of hydroxyl groups using benzyl or acetyl groups to prevent side reactions.

Cyclization via catalytic hydrogenation or acid-mediated ring closure.

Deprotection using Pd/C hydrogenolysis or alkaline hydrolysis.

Purification often employs column chromatography (silica gel, eluent: CHCl₃/MeOH gradients) or recrystallization from ethanol/water mixtures. Analytical validation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) ensures ≥95% purity .

Basic Research Question: How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the stereochemistry of this compound?

Methodological Answer:

-

¹H/¹³C NMR : Key signals include:

Position ¹H (δ, ppm) ¹³C (δ, ppm) C3-OH 3.45 (d, J=6.5 Hz) 72.1 C4-OH 3.52 (d, J=6.5 Hz) 73.8 C5-CH₂OH 3.70 (m) 64.5 Coupling constants (J) and NOESY correlations validate axial/equatorial hydroxyl orientations . -

MS : ESI-MS in positive mode shows [M+H]⁺ at m/z 162.1, with fragmentation patterns confirming the hydroxymethyl group (loss of H₂O at m/z 144.1) .

Advanced Research Question: What experimental designs are optimal for evaluating the glycosidase inhibition activity of this compound?

Methodological Answer:

Use kinetic assays with:

Enzyme sources : Recombinant α-glucosidase or β-galactosidase.

Substrate : p-Nitrophenyl glycosides (e.g., pNPGal).

IC₅₀ determination : Vary inhibitor concentration (0.1–100 µM) and measure residual activity via UV-Vis (405 nm).

Data analysis : Nonlinear regression (GraphPad Prism) to calculate inhibition constants.

Note: Competitive vs. non-competitive inhibition is distinguished using Lineweaver-Burk plots .

Advanced Research Question: How does stereochemistry influence the biological activity of this compound derivatives?

Methodological Answer:

The (3S,4S,5R) configuration mimics iminosugars, enabling selective glycosidase binding. Comparative studies show:

- 3R,4R,5R isomer : 10-fold lower α-mannosidase inhibition (IC₅₀ = 8.2 µM vs. 0.8 µM for 3S,4S,5R).

- Epimerization at C5 : Eliminates activity due to mismatched hydroxyl spatial alignment.

Use chiral HPLC (Chiralpak IA column, hexane/isopropanol) to isolate stereoisomers and validate via X-ray crystallography .

Advanced Research Question: How can researchers resolve contradictions in reported IC₅₀ values for this compound across studies?

Methodological Answer:

Discrepancies often arise from:

Enzyme source variations (e.g., human vs. microbial α-glucosidase).

Assay conditions : pH (optimum 6.5–7.0), temperature (25°C vs. 37°C).

Substrate concentration (Km adjustments).

Standardization using reference inhibitors (e.g., deoxynojirimycin) and inter-laboratory validation reduces variability .

Basic Research Question: What analytical methods are recommended for detecting trace impurities in synthesized batches?

Methodological Answer:

- HPLC-DAD : Quantify residual solvents (e.g., DMF) with a LOD of 0.05%.

- LC-MS/MS : Identify byproducts (e.g., dehydrated derivatives at m/z 144.1).

- Karl Fischer titration : Moisture content ≤0.2% to prevent hydrolysis .

Advanced Research Question: What in vitro models are suitable for assessing the metabolic stability of this compound?

Methodological Answer:

- Hepatocyte incubation : Human hepatocytes (1 µM compound, 37°C, 2 hr) with LC-MS quantification of parent compound.

- Microsomal stability : Rat liver microsomes (NADPH-regenerating system) to measure t₁/₂.